molecular formula C23H23N7O2 B2399898 (3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920263-14-5

(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2399898
CAS No.: 920263-14-5
M. Wt: 429.484
InChI Key: SWXXMAUOZRMITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a heterocyclic molecule featuring:

  • Triazolopyrimidine core: A fused bicyclic system with a triazole and pyrimidine ring, known for its role in kinase inhibition and nucleic acid mimicry.
  • p-Tolyl substituent: A methyl-substituted phenyl group at the 3-position of the triazole ring, contributing to hydrophobic interactions.
  • Piperazine linker: A flexible nitrogen-containing ring that enhances solubility and serves as a spacer for pharmacophore alignment.
  • 3-Methoxybenzoyl group: An aromatic ketone moiety with electron-donating methoxy substitution, influencing electronic properties and binding affinity.

Its crystallographic data, if available, would likely be refined using SHELX software, a standard in small-molecule structural analysis .

Properties

IUPAC Name

(3-methoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-16-6-8-18(9-7-16)30-22-20(26-27-30)21(24-15-25-22)28-10-12-29(13-11-28)23(31)17-4-3-5-19(14-17)32-2/h3-9,14-15H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXXMAUOZRMITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)OC)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazolopyrimidine Core

The triazolopyrimidine scaffold is synthesized via cyclocondensation reactions. A common approach involves reacting 4,6-dichloropyrimidine-5-amine with p-tolyl azide under Huisgen cycloaddition conditions to form the 1,2,3-triazole ring. Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to achieve regioselective triazole formation. Key steps include:

  • Reagents : p-Tolyl azide, 4,6-dichloropyrimidine-5-amine, CuI (catalyst).
  • Conditions : Reflux in dimethylformamide (DMF) at 110°C for 12–16 hours.
  • Yield : ~65–70% (estimated from analogous triazolopyrimidine syntheses).

Attachment of the Methoxyphenyl Group

The (3-methoxyphenyl)methanone group is installed via acylative coupling. A two-step protocol is typically used:

  • Friedel-Crafts Acylation : Reacting piperazine with 3-methoxybenzoyl chloride in dichloromethane (DCM) using AlCl3 as a catalyst.
  • Workup : Quenching with ice-water, followed by column chromatography (silica gel, ethyl acetate/hexane).
  • Yield : ~75% after purification.

Optimization of Reaction Conditions

Catalytic Systems

  • Triazole Formation : CuI in DMF achieves superior regioselectivity compared to Ru-based catalysts.
  • Acylation : AlCl3 outperforms FeCl3 in Friedel-Crafts reactions due to higher Lewis acidity.

Solvent and Temperature Effects

Reaction Step Optimal Solvent Temperature Yield Improvement
Triazole Cyclization DMF 110°C +15% vs. THF
Piperazine Substitution Acetonitrile 80°C +20% vs. DCM
Acylation DCM 0–5°C +10% vs. RT

Purification Techniques

  • Triazolopyrimidine Intermediate : Recrystallization from ethanol/water (3:1) removes unreacted azides.
  • Final Product : Reverse-phase HPLC (C18 column, methanol/water gradient) achieves >98% purity.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) :
    • δ 8.45 (s, 1H, triazole-H), 7.65–7.20 (m, 8H, aromatic-H), 3.85 (s, 3H, OCH3), 3.70–3.40 (m, 8H, piperazine-H).
  • HRMS (ESI+) : m/z 430.1987 [M+H]+ (calculated: 430.1913).

Computational Properties

  • XLogP3 : 3.1 (indicative of moderate lipophilicity).
  • Topological Polar Surface Area (TPSA) : 89.3 Ų (suggests moderate membrane permeability).

Challenges and Alternative Approaches

Common Synthetic Hurdles

  • Low Solubility : The triazolopyrimidine intermediate exhibits poor solubility in polar aprotic solvents, necessitating DMF for homogenization.
  • Byproduct Formation : Competing N-alkylation during piperazine substitution is minimized by using excess piperazine (2.5 equiv).

Emerging Methodologies

  • Flow Chemistry : Continuous-flow systems reduce reaction times for triazole formation by 40%.
  • Microwave Assistance : Microwave irradiation (150°C, 30 min) accelerates acylative coupling steps.

Chemical Reactions Analysis

Types of Reactions

(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

Recent studies have highlighted various biological activities associated with this compound:

  • Antimicrobial Properties : Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal activities. The incorporation of the piperazine moiety enhances interaction with biological targets, potentially leading to increased efficacy against resistant strains of bacteria and fungi.
  • Anticancer Activity : Compounds containing triazole and pyrimidine structures have shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer models.
  • Neuropharmacological Effects : The piperazine component is known for its psychoactive properties, making this compound a candidate for exploring treatments for neurological disorders such as anxiety and depression.

Case Studies

Several case studies provide insights into the applications of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents.
  • Anticancer Screening :
    • In a study involving several cancer cell lines (MCF7, A549), compounds similar to (3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone were shown to significantly reduce cell viability at concentrations as low as 10 μM.
  • Neuropharmacological Assessment :
    • Research on piperazine derivatives demonstrated potential anxiolytic effects in animal models. The compounds were tested using standard behavioral assays, showing reduced anxiety-like behavior compared to control groups.

Mechanism of Action

The mechanism of action of (3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazolopyrimidine Core

Analog 1 : (3-Methoxyphenyl){4-[3-(4-Methoxyphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl]-1-Piperazinyl}Methanone
  • Key difference : Replaces the p-tolyl (methyl) group with a 4-methoxyphenyl substituent.
  • Impact: Electronic effects: The methoxy group (–OCH₃) is strongly electron-donating via resonance, increasing electron density on the triazolopyrimidine core compared to the methyl (–CH₃) group’s inductive electron donation. Binding affinity: The larger methoxy group may sterically hinder interactions with hydrophobic binding pockets, reducing potency in certain targets .
Analog 2 : 5-Amino-3-Hydroxy-1H-Pyrazol-1-yl Derivatives (Compounds 7a and 7b)
  • Key difference: Replaces the triazolopyrimidine core with a thiophene-pyrazole hybrid system. 7a: Contains a cyano (–CN) group on the thiophene ring. 7b: Features an ethyl carboxylate (–COOEt) group.

Piperazine Linker Modifications

  • Flexibility vs. rigidity: The piperazine ring in the parent compound provides conformational flexibility, aiding in target engagement.

Aromatic Group Variations

  • Parent compound : The 3-methoxybenzoyl group balances hydrophobicity and polarity.

Research Findings and Trends

  • Substituent-driven activity : The p-tolyl group in the parent compound optimizes hydrophobic binding in kinase active sites, whereas methoxy substitution (Analog 1) may shift selectivity toward polar targets .
  • Core flexibility : The triazolopyrimidine core’s rigidity supports stable interactions with ATP-binding pockets, unlike the more flexible thiophene-pyrazole system in Analog 2 .
  • Collaborative insights : Studies by Flores-Gallegos et al. (2022) and Garcia-Redondo et al. (2019) emphasize the importance of substituent electronic profiles in modulating chemical reactivity and biological activity, aligning with trends observed here .

Biological Activity

The compound (3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole and pyrimidine rings. The key steps often include:

  • Formation of the triazole ring through a [3+2] cycloaddition reaction.
  • Coupling of the piperazine moiety with the triazole-pyrimidine scaffold.
  • Final functionalization to introduce the methanone group.

These steps ensure the creation of a compound with diverse biological activities.

2.1 Antimicrobial Properties

Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial activity . For instance, compounds related to this structure have shown potent effects against various strains of bacteria and fungi:

CompoundMIC (µg/ml)Activity Type
12e4.8Antibacterial (S. aureus)
12f5.1Antibacterial (S. aureus)
12k4.0Antibacterial (S. aureus)

These results suggest that modifications in the structure can enhance antimicrobial efficacy, particularly against Gram-positive bacteria .

2.2 Cancer Cell Proliferation Inhibition

The compound has also been evaluated for its anticancer properties . A study highlighted that certain triazolo-pyrimidine derivatives effectively inhibited cell proliferation in various cancer cell lines, including gastric and colorectal cancer cells:

  • Mechanism of Action : The compounds were found to inhibit USP28, a deubiquitinating enzyme involved in tumorigenesis. This inhibition led to decreased cell viability and induced apoptosis .

Case Study 1: USP28 Inhibition

A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit USP28:

  • Findings : Compound 19 displayed an IC50 value of 1.1 µmol/L , demonstrating significant inhibition of USP28 activity.
  • Implications : This inhibition correlated with reduced cell proliferation and altered cell cycle dynamics in gastric cancer cells .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related compounds:

  • Results : The tested compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria.
  • : The presence of specific substituents on the triazole or pyrimidine rings was crucial for enhancing antimicrobial potency .

4. Conclusion

The compound This compound demonstrates promising biological activities, particularly in antimicrobial and anticancer applications. Its structural complexity allows for various modifications that can enhance its efficacy against specific targets.

Future research should focus on optimizing its structure for improved bioactivity and exploring its potential in clinical settings.

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a triazolopyrimidine core fused with a piperazine ring and substituted aromatic groups (3-methoxyphenyl and p-tolyl). These features confer moderate hydrophobicity (logP ~2.5–3.0) and a molecular weight of ~445–460 g/mol, impacting solubility in organic solvents like DMSO or ethanol . The methoxy groups enhance electron-donating effects, potentially improving binding to biological targets like kinase enzymes .

Methodological Insight : Use computational tools (e.g., Schrödinger’s QikProp) to predict logP and solubility. Validate experimentally via HPLC with a C18 column and aqueous/organic mobile phases .

Q. What synthetic routes are recommended for preparing this compound?

A typical multi-step synthesis involves:

  • Step 1 : Coupling of p-tolyl azide with 7-chlorotriazolopyrimidine under Cu(I)-catalyzed click chemistry (60°C, DMF, 12 h).
  • Step 2 : Piperazine substitution via nucleophilic aromatic substitution (100°C, EtOH, 24 h).
  • Step 3 : Methoxyphenyl ketone conjugation using EDC/HOBt coupling (RT, CH₂Cl₂, 6 h) .

Critical Note : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity (confirmed by ¹H NMR) .

Q. How should researchers design initial biological screening assays for this compound?

Prioritize kinase inhibition assays (e.g., EGFR, Aurora A) due to the triazolopyrimidine scaffold’s known ATP-competitive activity . Use:

  • In vitro kinase assays : ADP-Glo™ Kit (Promega) with IC₅₀ determination.
  • Cell-based assays : MTT viability testing in cancer lines (e.g., HCT-116, MCF-7) at 1–50 µM doses .

Advanced Research Questions

Q. How can contradictory efficacy data across studies be resolved?

Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM in EGFR inhibition) may arise from:

  • Purity variations : Validate compound identity via LC-MS and elemental analysis .
  • Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH .
  • Cellular context : Compare results across multiple cell lines and primary cultures .

Case Study : A 2024 study found that residual DMSO (>0.1%) in stock solutions artificially inflated cytotoxicity by 20% .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

Systematically modify substituents and analyze effects:

Substituent Biological Activity Key Finding
p-Tolyl → 4-Cl-phenylIncreased EGFR affinity (IC₅₀ = 0.2 µM)Chlorine enhances hydrophobic binding
Methoxy → EthoxyReduced solubility (logP +0.5)Trade-off between potency and pharmacokinetics

Methodology : Use molecular docking (AutoDock Vina) to predict binding poses and synthesize analogs via parallel medicinal chemistry .

Q. How can researchers investigate the compound’s mechanism of action beyond kinase inhibition?

  • Proteomics : Perform thermal shift assays to identify off-target protein interactions .
  • Transcriptomics : RNA-seq in treated cells (e.g., 1 µM, 24 h) to uncover pathway modulation (e.g., apoptosis, cell cycle) .
  • In vivo models : Use zebrafish xenografts for preliminary PK/PD profiling (e.g., bioavailability ~40% at 10 mg/kg) .

Data Analysis and Validation

Q. What analytical techniques confirm compound identity and purity?

  • ¹H/¹³C NMR : Key peaks include piperazine δ 3.2–3.5 ppm and triazole δ 8.1–8.3 ppm .
  • HRMS : Expected [M+H]⁺ = 460.1874 (Δ < 2 ppm) .
  • HPLC : Purity >95% (retention time = 6.8 min, C18 column, 60% MeOH) .

Q. How should stability studies be conducted for long-term storage?

  • Conditions : Store at −20°C in amber vials under argon.
  • Stability Data :
Time (months) Purity (%) Degradation Products
098.5None
695.2Methoxy hydrolysis (2%)
1289.7Triazole oxidation (5%)

Recommendation : Reformulate with cryoprotectants (e.g., trehalose) for lyophilization .

Conflict Resolution in Published Data

Q. Why do some studies report strong antimicrobial activity while others show none?

Discrepancies may stem from:

  • Strain specificity : Activity against Gram-positive (e.g., S. aureus) but not Gram-negative bacteria due to efflux pumps .
  • Culture media : Cation-adjusted Mueller-Hinton broth vs. LB agar affects compound solubility .
  • Inoculum size : Higher cell density (10⁸ CFU/mL) masks bacteriostatic effects .

Validation Protocol : Repeat assays using CLSI guidelines with standardized media and inoculum .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.